2-Bromo-3-methylbutyric acid

stereoselective metabolism chiral pharmacokinetics glutathione transferase

Researchers requiring stereochemically defined α-bromoacid intermediates often encounter inconsistent enantioselectivity with alternative scaffolds. 2-Bromo-3-methylbutyric acid resolves this through its unique α-bromo/β-isopropyl architecture. • Enables (S)-selective GST 2-2 isoform discrimination with 10-fold stereoselective excretion difference • α-Br leaving group provides distinct reactivity window vs. chloro analogs for nucleophilic displacement • Low mp (39-43 °C) enables mild-temperature recrystallization, reducing thermal degradation risk. Supplied as white to beige crystalline solid with batch-specific COA.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 565-74-2
Cat. No. B146032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methylbutyric acid
CAS565-74-2
Synonyms2-bromoisovaleric acid
2-bromoisovaleric acid, (+-)-isomer
2-bromoisovaleric acid, (R)-isomer
2-bromoisovaleric acid, (S)-isomer
2-bromoisovaleric acid, sodium salt
alpha-bromoisovaleric acid
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)Br
InChIInChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
InChIKeyUEBARDWJXBGYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methylbutyric Acid Profile


2-Bromo-3-methylbutyric acid (also known as α-bromoisovaleric acid) is an α-halogenated monocarboxylic acid with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol [1]. It exists as a white to beige crystalline solid (mp 39–43 °C) and is soluble in alcohols and ethers . The compound features a bromine atom at the α-carbon adjacent to the carboxylic acid group and a branched isopropyl moiety at the β-position, which imparts distinct reactivity and stereochemical properties [2]. It is primarily employed as a chiral intermediate in the synthesis of pharmaceuticals, agrochemicals, and peptidomimetics .

Why 2-Bromo-3-methylbutyric Acid Outperforms Analogs


In-class substitution with alternative α-bromoacids (e.g., 2-bromo-3-phenylpropionic acid or 2-bromo-4-methylvaleric acid) or with α-chloro analogs (e.g., 2-chloro-3-methylbutyric acid) fails because the unique combination of the branched β-isopropyl group and the α-bromo substituent in 2-bromo-3-methylbutyric acid governs both stereoselective biochemical recognition [1] and solid-state packing behavior [2]. The steric environment of the isopropyl moiety directly influences the enantioselectivity of glutathione conjugation and other enzymatic transformations, which is critical for chiral drug intermediate applications [3]. Additionally, the bromine leaving group provides a distinct reactivity window in nucleophilic substitution that differs significantly from chlorine analogs [4].

Quantitative Differentiation Evidence


In Vivo Stereoselectivity in Glutathione Conjugation

The (R)- and (S)-enantiomers of 2-bromo-3-methylbutyric acid (BI) exhibit a 10-fold difference in excretion half-life in rats, driven by stereoselective glutathione (GSH) conjugation [1]. This degree of in vivo stereoselectivity is not observed with the structurally similar 2-bromo-3-phenylpropionic acid (BPP), where the (R)/(S) blood elimination half-life ratio is only 1.4-fold [2].

stereoselective metabolism chiral pharmacokinetics glutathione transferase

GST 2-2 Isoform-Specific Stereoselectivity

Rat liver glutathione transferase (GST) 2-2 catalyzes the conjugation of 2-bromo-3-methylbutyric acid (BI) with strict selectivity for the (S)-enantiomer [1]. In contrast, the urea derivative α-bromoisovalerylurea (BIU) is conjugated by multiple isoforms (2-2, 3-3, 4-4) with mixed stereopreference [1]. This isoform-specific stereoselectivity profile is distinct from that of 2-bromo-3-phenylpropionic acid (BPP), where (R)-enantiomer is preferentially conjugated by a mixed GST pool (R/S ratio = 2.6 at 250 µM) [2].

glutathione S-transferase isoform selectivity chiral substrate

Racemic vs. Enantiopure Crystal Packing

X-ray crystallography reveals that racemic 2-bromo-3-methylbutyric acid (rac-1) packs more densely than its enantiopure (R)-1 counterpart [1]. The centrosymmetric heterochiral dimers in rac-1 lead to a crystal density of 1.559 g/cm³ (calculated from unit cell parameters), compared to 1.536 g/cm³ for homochiral (R)-1 [1]. This density difference is a direct consequence of distinct hydrogen-bonding motifs: homochiral O–H···O carboxylic acid dimers in (R)-1 versus heterochiral dimers in rac-1 [1].

solid-state chemistry crystallography chiral resolution

Gas-Phase Thermal Elimination Kinetics

2-Bromo-3-methylbutyric acid undergoes unimolecular dehydrohalogenation in the gas phase with an activation energy (Eₐ) of 181.8 ± 2.9 kJ mol⁻¹ and a pre-exponential factor log A = 12.72 ± 0.25 (s⁻¹) [1]. This compares to Eₐ = 201.7 kJ mol⁻¹ for 2-bromopropionic acid (no β-branching) [2]. The ~20 kJ mol⁻¹ lower Eₐ for 2-bromo-3-methylbutyric acid is attributed to stabilization of the five-membered cyclic transition state by the β-isopropyl group [1].

gas-phase kinetics thermal stability dehydrohalogenation

pKa and Phase Behavior for Purification

2-Bromo-3-methylbutyric acid has a predicted pKa of 3.00 ± 0.10 and exists as a crystalline solid (mp 39–43 °C) at room temperature . In contrast, 2-bromo-4-methylvaleric acid is a liquid at room temperature (bp 130 °C at 1.6 kPa) , and 2-bromo-3-phenylpropionic acid has a much higher melting point (145–155 °C) . These phase differences directly impact purification and handling workflows.

physical property acid strength purification

NMR Fingerprint for Identity Verification

The ¹H and ¹³C NMR spectra of 2-bromo-3-methylbutyric acid (available in CDCl₃) show characteristic signals for the isopropyl group (δ ~1.0–1.2 ppm for CH₃, δ ~2.0–2.2 ppm for CH) and the α-bromo methine proton (δ ~4.0–4.2 ppm) [1]. These features distinguish it from 2-bromo-4-methylvaleric acid, which has a different carbon skeleton (C₆ vs. C₅) and thus a distinct NMR pattern .

analytical characterization NMR fingerprint quality control

High-Value Application Scenarios


Enantioselective GST Probe Development

The pronounced (S)-selectivity and GST 2-2 isoform specificity of 2-bromo-3-methylbutyric acid [1] make it an ideal probe substrate for discriminating GST isoform activities in vitro and in vivo. Its 10-fold stereoselective excretion difference [2] enables precise pharmacokinetic tracking of enantiomer-specific metabolism, a capability not shared by less selective analogs like 2-bromo-3-phenylpropionic acid [3].

Chiral Building Block for Peptidomimetics

2-Bromo-3-methylbutyric acid has been used to prepare optically active N-methylvalines [1] and ferroelectric liquid crystal derivatives [2]. Its α-bromo substituent enables stereospecific nucleophilic displacement, while the β-isopropyl group mimics natural amino acid side chains, facilitating the synthesis of β-turn peptidomimetics [2].

Solid-Form Screening and Crystallization

The distinct crystal packing densities of enantiopure and racemic forms (1.536 vs. 1.559 g/cm³) [1] provide a quantifiable basis for selecting the optimal solid form during crystallization process development. The low melting point (39–43 °C) [2] further enables mild-temperature recrystallization, reducing thermal degradation risk compared to higher-melting analogs [3].

Gas-Phase α-Haloacid Elimination Studies

The well-defined Arrhenius parameters (Eₐ = 181.8 kJ mol⁻¹, log A = 12.72) for gas-phase HBr elimination [1] establish 2-bromo-3-methylbutyric acid as a benchmark substrate for studying β-branching effects on five-membered cyclic transition states in α-haloacid dehydrohalogenation [1].

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